molecular formula C4H3NO4 B125359 4-Hydroxy-1,2-oxazole-3-carboxylic acid CAS No. 178316-77-3

4-Hydroxy-1,2-oxazole-3-carboxylic acid

Cat. No. B125359
CAS RN: 178316-77-3
M. Wt: 129.07 g/mol
InChI Key: CGLGFQXJBUOAAP-UHFFFAOYSA-N
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Description

“4-Hydroxy-1,2-oxazole-3-carboxylic acid” is a type of organic compound known as furazans . Furazans are compounds containing a furazan moiety, which consists of a five-membered aromatic ring with 1 oxygen and 2 nitrogen atoms at positions 2, 1, and 5, respectively .


Synthesis Analysis

The synthesis of oxazoles, including “4-Hydroxy-1,2-oxazole-3-carboxylic acid”, can be achieved through various methods . One such method involves a direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy, employing naturally abundant and inexpensive carboxylic acids as starting materials .


Molecular Structure Analysis

Oxazoles, including “4-Hydroxy-1,2-oxazole-3-carboxylic acid”, are five-membered heterocyclic ring structures containing an oxygen in the 1-position and a nitrogen in the 3-position .


Chemical Reactions Analysis

The chemical reactions of oxazoles involve various processes. For instance, the oxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate . The azirine intermediate can react with nucleophiles, especially carboxylic acids .

Scientific Research Applications

Pharmaceutical Chemistry

4-Hydroxy-1,2-oxazole-3-carboxylic acid: is a valuable intermediate in pharmaceutical chemistry. It’s involved in the synthesis of various biologically active compounds. Oxazoles, the class to which this compound belongs, are present in many drugs due to their ability to bind to specific biological targets and exert therapeutic effects . For instance, oxazole rings are found in drugs like oxaprozin (an anti-inflammatory drug), voriconazole (an antifungal drug), and sunitinib (an anticancer drug) .

Magnetic Nanocatalysis

The compound has applications in the development of magnetic nanocatalysts for organic synthesis. Magnetic nanoparticles can be modified to create efficient catalysts for the synthesis of oxazole derivatives. These catalysts are advantageous due to their high stability and ease of separation from reaction mixtures using an external magnet .

Antimicrobial Activity

Oxazole derivatives, including 4-Hydroxy-1,2-oxazole-3-carboxylic acid , have been studied for their antimicrobial properties. They are known to exhibit activity against a variety of pathogens, including bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Research

The oxazole moiety is significant in anticancer research. Compounds containing the oxazole ring have been shown to exhibit anticancer properties. They are often investigated for their potential as chemotherapeutic agents, targeting various cancer cell lines .

Anti-inflammatory Applications

Due to the inherent pharmacological properties of oxazole compounds, 4-Hydroxy-1,2-oxazole-3-carboxylic acid may be used in the development of anti-inflammatory drugs. Its structural similarity to other anti-inflammatory compounds suggests its potential in this field .

Drug Design and Bioisosterism

This compound can be used in drug design, particularly through bioisosteric replacement strategies. Bioisosterism involves replacing one functional group with another that has similar physical or chemical properties to improve drug efficacy or reduce toxicity .

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a crucial area of study, and 4-Hydroxy-1,2-oxazole-3-carboxylic acid serves as an important building block for the synthesis of various heterocyclic compounds. These compounds have diverse biological and medicinal properties, making them valuable in drug discovery .

Catalysis Research

The compound is also relevant in catalysis research, particularly in the synthesis of oxazole derivatives. The development of new catalytic systems that are more efficient and environmentally friendly is a key research topic, and 4-Hydroxy-1,2-oxazole-3-carboxylic acid plays a role in this area .

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as isoxazoles, which are heterocyclic organic compounds containing an isoxazole moiety .

Mode of Action

Isoxazole compounds typically interact with their targets based on their chemical diversity

Biochemical Pathways

Isoxazole compounds are known for their significant biological interests , suggesting that they may interact with multiple biochemical pathways

Result of Action

Isoxazole compounds are known to bind to biological targets based on their chemical diversity , suggesting that they may have diverse molecular and cellular effects

Action Environment

The synthesis of isoxazole compounds has been achieved using eco-friendly synthetic strategies , suggesting that environmental factors may play a role in the synthesis and stability of these compounds

properties

IUPAC Name

4-hydroxy-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO4/c6-2-1-9-5-3(2)4(7)8/h1,6H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLGFQXJBUOAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647741
Record name 4-Hydroxy-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1,2-oxazole-3-carboxylic acid

CAS RN

178316-77-3
Record name 4-Hydroxy-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178316-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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